molecular formula C29H38BrN3O5 B12057591 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477730-18-0

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12057591
CAS No.: 477730-18-0
M. Wt: 588.5 g/mol
InChI Key: ZTBNMRYCJINONP-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C28H36BrN3O4 and a molecular weight of 558.52 g/mol This compound is notable for its intricate structure, which includes a dodecanoylamino group, a methoxyphenyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, elevated temperatures.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dodecanoylamino and carbohydrazonoyl groups may facilitate binding to proteins, while the bromobenzoate moiety could be involved in specific interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its dodecanoylamino group provides hydrophobic characteristics, while the methoxyphenyl and bromobenzoate moieties offer sites for further chemical modifications .

Properties

CAS No.

477730-18-0

Molecular Formula

C29H38BrN3O5

Molecular Weight

588.5 g/mol

IUPAC Name

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C29H38BrN3O5/c1-3-4-5-6-7-8-9-10-11-15-27(34)31-21-28(35)33-32-20-22-16-17-25(26(18-22)37-2)38-29(36)23-13-12-14-24(30)19-23/h12-14,16-20H,3-11,15,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+

InChI Key

ZTBNMRYCJINONP-UZWMFBFFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.